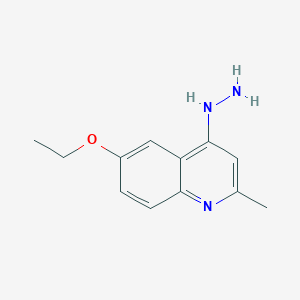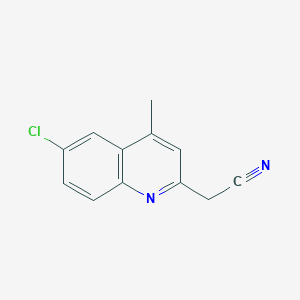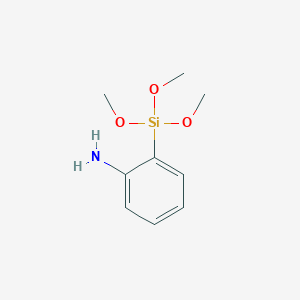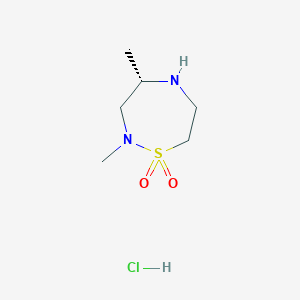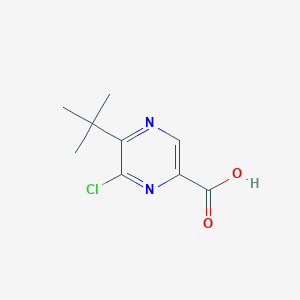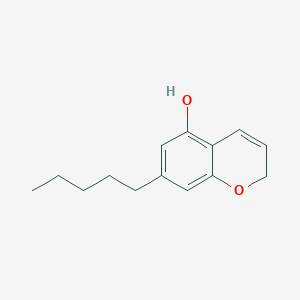![molecular formula C13H14O3 B11889003 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone is a complex organic compound with a unique structure that includes an oxireno ring fused to a chromen backbone
Preparation Methods
The synthesis of 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the chromen backbone, followed by the introduction of the oxireno ring. Specific reagents and catalysts are used to ensure the correct stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity. Solvents such as dichloromethane or toluene may be used.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxireno ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted at elevated temperatures to facilitate the desired transformations.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as (3R,4R)-6-acetyl-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran share structural similarities.
Uniqueness: The presence of the oxireno ring fused to the chromen backbone gives it unique chemical properties and reactivity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[(1aR,7bR)-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromen-6-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-7(14)8-4-5-10-9(6-8)11-12(15-11)13(2,3)16-10/h4-6,11-12H,1-3H3/t11-,12-/m1/s1 |
InChI Key |
HHPHMEFAEUXBAX-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]3[C@@H]2O3)(C)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C3C2O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


